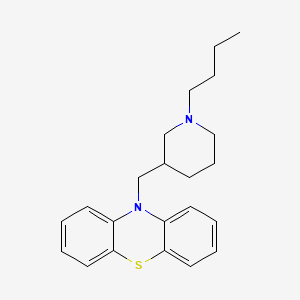
Phenothiazine, 10-((N-butyl-3-piperidyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is a chemical compound with the molecular formula C22H28N2S. It belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a phenothiazine core structure substituted with a butyl-piperidinyl group, making it a unique and potentially valuable compound in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution with Piperidine: The phenothiazine core is then reacted with 1-butyl-3-piperidinylmethyl chloride under basic conditions to introduce the butyl-piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro phenothiazine derivatives.
Substitution: Halogenated or nitro-substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine involves its interaction with various molecular targets, including:
Receptors: It may interact with dopamine and serotonin receptors, influencing neurotransmitter activity.
Enzymes: The compound can inhibit certain enzymes, leading to altered biochemical pathways.
Cellular Pathways: It can modulate cellular signaling pathways, affecting cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-[(1-Butyl-3-piperidinyl)methyl]-10H-phenothiazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its butyl-piperidinyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
63833-97-6 |
|---|---|
Formule moléculaire |
C22H28N2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
10-[(1-butylpiperidin-3-yl)methyl]phenothiazine |
InChI |
InChI=1S/C22H28N2S/c1-2-3-14-23-15-8-9-18(16-23)17-24-19-10-4-6-12-21(19)25-22-13-7-5-11-20(22)24/h4-7,10-13,18H,2-3,8-9,14-17H2,1H3 |
Clé InChI |
QSKPBYOSRWPFBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
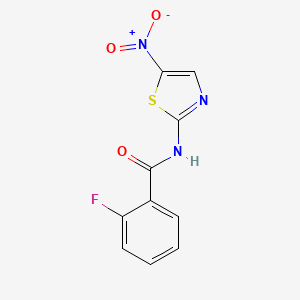
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
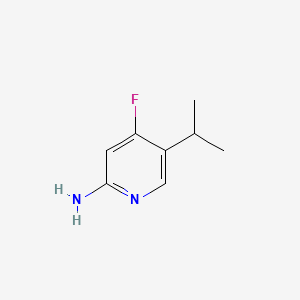

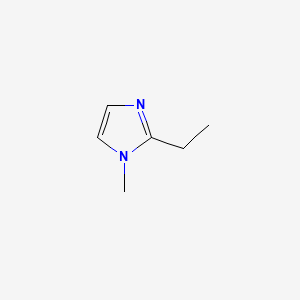

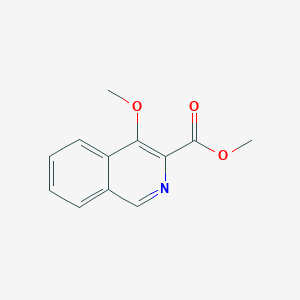
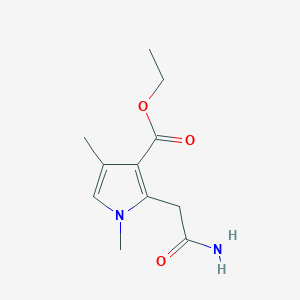
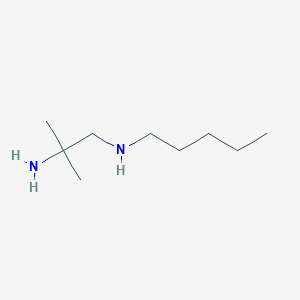
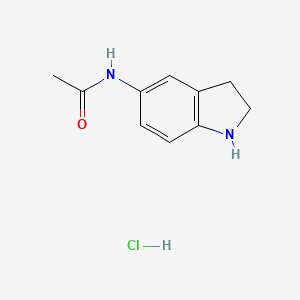
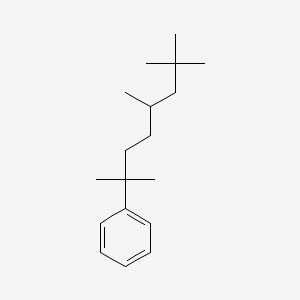
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
